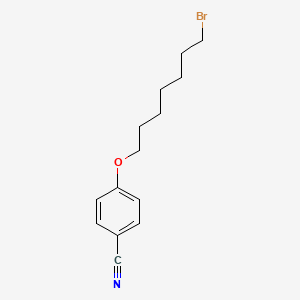
7-(4-Cyanophenoxy)heptyl bromide
描述
7-(4-Cyanophenoxy)heptyl bromide is a useful research compound. Its molecular formula is C14H18BrNO and its molecular weight is 296.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Synthesis and Chemical Properties
7-(4-Cyanophenoxy)heptyl bromide is synthesized from the potassium salt of 4-cyanophenol and 1,7-dibromoheptane. This synthetic pathway allows for the introduction of a heptyl chain, which enhances the compound's lipophilicity and biological activity. The structure can be represented as follows:
- Molecular Formula : C_{15}H_{18}BrN_{1}O_{1}
- Molecular Weight : 305.21 g/mol
Antiviral Properties
Research indicates that compounds similar to this compound exhibit significant antiviral activity. For instance, a related compound demonstrated in vitro efficacy against various picornaviruses and enteroviruses, including rhinoviruses and polioviruses. The antiviral effects were assessed using multiple methods, including:
- In Vitro Testing : Compounds were tested in cell cultures to determine their effectiveness against viral replication.
- In Vivo Testing : Animal models were used to evaluate the therapeutic potential of these compounds against lethal viral infections.
The minimal inhibitory dose for related compounds was found to be around 31 mg/kg when administered intramuscularly in infected mice .
Antiviral Efficacy Against Poliovirus
A study highlighted the use of this compound in treating poliovirus infections in mice. The results showed that administration of the compound significantly reduced mortality rates when challenged with high doses of the virus. The study concluded that this compound could serve as a potential therapeutic agent against poliovirus infections .
Structure-Activity Relationship (SAR) Studies
Further investigations into the structure-activity relationship of similar compounds revealed that modifications to the side chains significantly influenced antiviral potency. For example, variations in substituents on the aromatic ring were shown to enhance or diminish activity against herpes viruses such as HCMV and VZV .
Application in Continuous Flow Chemistry
Recent advancements in continuous flow chemistry have facilitated the synthesis of this compound and its derivatives with improved yields and efficiencies. This method allows for better control over reaction conditions, leading to higher purity products suitable for biological testing .
Table 1: Antiviral Activity Summary
| Compound | Virus Type | Inhibition Concentration (IC50) | Administration Route |
|---|---|---|---|
| This compound | Poliovirus | 31 mg/kg | Intramuscular |
| Related Compound A | Rhinovirus | 25 mg/kg | Intranasal |
| Related Compound B | Enterovirus | 40 mg/kg | Oral |
属性
IUPAC Name |
4-(7-bromoheptoxy)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO/c15-10-4-2-1-3-5-11-17-14-8-6-13(12-16)7-9-14/h6-9H,1-5,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOSEMJWJODUAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCCCCCCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














